molecular formula C6H6BrClIN B2454026 3-Bromo-2-iodoaniline hydrochloride CAS No. 1909337-40-1

3-Bromo-2-iodoaniline hydrochloride

Cat. No. B2454026
CAS RN: 1909337-40-1
M. Wt: 334.38
InChI Key: SUIHPZNSBDBOCG-UHFFFAOYSA-N
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Description

3-Bromo-2-iodoaniline is an organic compound with the molecular weight of 297.92 . It is a solid substance that is stored at ambient temperature . The IUPAC name for this compound is 3-bromo-2-iodoaniline and its InChI code is 1S/C6H5BrIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-iodoaniline has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

3-Bromo-2-iodoaniline is a solid substance that is stored at ambient temperature . Its molecular weight is 297.92 .

Scientific Research Applications

1. Toxicology and Nephrotoxicity Studies

Haloanilines, including 3-Bromo-2-iodoaniline hydrochloride, are often studied for their potential toxic effects. One study investigated the nephrotoxic effects of haloanilines in vitro using renal cortical slices from rats. It found that 3,5-dihaloanilines, similar in structure to 3-Bromo-2-iodoaniline hydrochloride, are more potent nephrotoxicants than their 4-haloaniline counterparts (Hong, Anestis, Henderson, & Rankin, 2000).

2. Electrochemical Studies

The electrochemical oxidation of haloanilines, including 4-iodoaniline which shares structural similarities with 3-Bromo-2-iodoaniline hydrochloride, has been studied in acetonitrile solution. These studies provide insights into the chemical behavior of haloanilines under various conditions (Kádár, Nagy, Karancsi, & Farsang, 2001).

3. Structural and Crystallographic Analysis

Studies have been conducted on the crystal structures of haloanilines, including 4-(4′-Iodo)phenoxyaniline and its derivatives. These investigations are crucial for understanding the molecular and crystallographic properties of these compounds (Dey & Desiraju, 2004).

4. Synthesis and Chemical Reactions

Research has been conducted on the synthesis and reactions of haloaniline derivatives, including methods for the reductive deamination of 4-bromo-2-chloro-6-iodoaniline, which is relevant to the study of 3-Bromo-2-iodoaniline hydrochloride (Pelter, Pelter, Colovic, & Strug, 2004).

Safety and Hazards

3-Bromo-2-iodoaniline is classified as dangerous. It is toxic if swallowed and may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3-bromo-2-iodoaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIHPZNSBDBOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-iodoaniline hydrochloride

CAS RN

1909337-40-1
Record name 3-bromo-2-iodoaniline hydrochloride
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